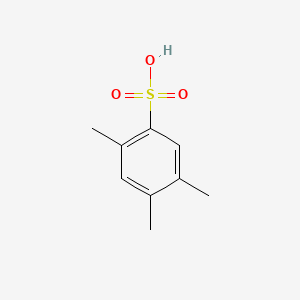

2,4,5-Trimethylbenzenesulfonic acid

Übersicht

Beschreibung

2,4,5-Trimethylbenzenesulfonic acid is an organic compound with the chemical formula C10H13SO3. It is a white crystalline powder with a melting point of approximately 116-118°C . This compound is known for its low solubility in water but can dissolve in alcohol and ether solvents .

Vorbereitungsmethoden

2,4,5-Trimethylbenzenesulfonic acid is primarily synthesized through the alkylation of benzene sulfonic acid with methyl groups. The specific preparation method involves reacting benzene sulfonic acid with an excess of a methyl alkylating agent, such as methanol or methyl bromide, under appropriate conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

2,4,5-Trimethylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group can be replaced by other functional groups.

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Chemical Intermediates

2,4,5-Trimethylbenzenesulfonic acid serves as a precursor for synthesizing various chemical compounds. It can be used to produce sulfonyl hydrazones, which exhibit significant biological activity. For example, derivatives synthesized from this compound have been shown to possess antimicrobial properties, with minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against certain Gram-positive bacteria .

| Compound | Application | MIC (µg/mL) |

|---|---|---|

| 2,4,6-Trimethylbenzenesulfonyl hydrazones | Antimicrobial agents | 7.81 - 15.62 |

| 2,4,5-Trimethyl-benzenesulfonic acid 2-oxo-pentyl ester | Chemical synthesis | N/A |

Proton Conductivity Research

Research has demonstrated that this compound dihydrate exhibits notable proton conductivity, which is crucial for applications in fuel cells and other electrochemical devices. The proton conductivity measured by impedance spectroscopy varies significantly with humidity levels, indicating its potential use in humidity-sensitive applications .

Proton Conductivity Data

| Humidity (% Relative) | Proton Conductivity (S/cm) |

|---|---|

| 7 | |

| 58 |

Polymer Chemistry

The compound is also utilized in the synthesis of sulfonic acid esters derived from polysaccharides such as cellulose and dextran. These esters are valuable for enhancing the solubility and reactivity of polysaccharides in organic solvents, making them suitable for various industrial applications .

Polysaccharide Sulfonic Acid Esters

| Polysaccharide | Degree of Substitution (DS) | Solubility |

|---|---|---|

| Cellulose | 0.2 - 2.3 | Organic solvents |

| Dextran | Variable | Dependent on substituents |

Catalysis

In catalytic processes, particularly those involving platinum clusters supported on sulfonic acid membranes, this compound plays a role in modeling and understanding catalytic behavior in fuel cells . This application highlights its importance in energy-related research.

Case Study 1: Antimicrobial Activity of Hydrazone Derivatives

A study synthesized a series of hydrazone derivatives based on this compound and evaluated their antimicrobial efficacy. The results indicated that these compounds could serve as potential antimicrobial agents due to their significant activity against various bacterial strains .

Case Study 2: Proton Conductivity in Fuel Cells

Research focused on the proton conductivity of dihydrate forms of this sulfonic acid showed that varying humidity levels affect its conductivity properties significantly. This finding is critical for developing efficient fuel cell technologies that rely on proton-conducting membranes .

Wirkmechanismus

The mechanism of action of 2,4,5-Trimethylbenzenesulfonic acid involves its ability to act as a proton donor due to the presence of the sulfonic acid group. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

2,4,5-Trimethylbenzenesulfonic acid can be compared with other sulfonic acids, such as:

p-Toluenesulfonic acid: Known for its use as a catalyst in organic synthesis.

Benzenesulfonic acid: A simpler sulfonic acid with similar properties but different reactivity.

4-Ethylbenzenesulfonic acid: Another sulfonic acid with a different alkyl group, affecting its solubility and reactivity.

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Biologische Aktivität

2,4,5-Trimethylbenzenesulfonic acid (CAS No. 3453-84-7) is an aromatic sulfonic acid characterized by a benzene ring with three methyl groups at the 2, 4, and 5 positions and a sulfonic acid group (-SO₃H) attached. Its molecular formula is C₉H₁₂O₃S, with a molecular weight of approximately 200.25 g/mol. This compound is notable for its acidic properties and potential applications in various fields, including organic synthesis and materials science.

The compound exhibits several important chemical properties:

- Density : 1.243 g/cm³

- Melting Point : 110.5-112°C

- Solubility : It is soluble in organic solvents depending on the substituents present.

Biological Activity

The biological activity of this compound has been explored primarily in relation to its role as a catalyst and reagent in various chemical reactions rather than direct biological effects. However, its interactions with biological systems can be inferred from studies on similar sulfonated compounds.

Case Studies and Research Findings

- Catalytic Activity : The compound is used as an acid catalyst in organic synthesis, promoting reactions such as esterification and cyclization. Its role in enhancing reaction rates makes it valuable in synthetic chemistry .

- Polymer Synthesis : Research has shown that sulfonic acids like this compound can be utilized to synthesize sulfonic acid esters from polysaccharides. These esters have varying degrees of substitution and solubility in organic solvents, indicating potential applications in drug delivery systems .

- Environmental Impact Studies : Investigations into the effects of sulfonated compounds on aquatic ecosystems have been conducted. These studies assess their toxicity to various species, providing insights into their environmental behavior and potential risks associated with their use .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| This compound | C₉H₁₂O₃S | Three methyl groups; high acidity |

| 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid | C₉H₁₄N₂O₃S | Contains amino groups; potential biological activity |

| 2-Mesitylenesulfonic acid | C₉H₁₂O₃S | Lacks methyl substituents at positions 4 and 6 |

| 2,4-Dimethylbenzenesulfonic acid | C₈H₁₀O₃S | Fewer methyl groups; different reactivity |

Eigenschaften

IUPAC Name |

2,4,5-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDZNGIWELUYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304033 | |

| Record name | 2,4,5-trimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-84-7 | |

| Record name | 2,4,5-Trimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3453-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIMETHYLBENZENE-5-SULFONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.